4-(4-Methoxyphenyl)-2-(methylthio)-6-phenylnicotinonitrile
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-methylsulfanyl-6-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-23-16-10-8-14(9-11-16)17-12-19(15-6-4-3-5-7-15)22-20(24-2)18(17)13-21/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZVQFMGYNKIKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Pyridine Core Formation
The pyridine ring is constructed via a three-component reaction involving:
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4-Methoxybenzaldehyde as the aryl aldehyde component.
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Ethyl acetoacetate or malononitrile as the active methylene compound.
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Ammonium acetate as the nitrogen source.
Reaction conditions typically involve refluxing in acetic acid or butanol for 3–6 hours, yielding substituted dihydropyridines. For example, heating ethyl acetoacetate with 4-methoxybenzaldehyde and ammonium acetate at 120°C produces 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile derivatives in 75% yield.
Functionalization of the Pyridine Core
Introduction of the Methylthio Group
The methylthio (-SMe) group at the 2-position is introduced via alkylation of a mercaptopyridine precursor. For instance, 2-mercapto-4-(4-methoxyphenyl)-6-phenylnicotinonitrile is treated with iodomethane (CH3I) in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF).
Reaction conditions:
The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks iodomethane, forming the methylthio derivative.
Coumarin Moiety Incorporation
In some routes, a 2-oxo-2H-chromen-3-yl group is introduced at the 6-position through condensation with 3-acetylcoumarin. This step involves:
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3-Acetylcoumarin reacting with the pyridine intermediate.
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Catalyst: Piperidine or ammonium acetate.
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Solvent: Ethanol or acetic acid.
The coumarin moiety enhances the compound’s fluorescence properties, though this group is absent in the final target molecule.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Temperature | 60°C | Balances reaction rate and side reactions |
| Reaction Time | 3 hours | Ensures complete conversion |
Prolonged heating (>5 hours) in polar aprotic solvents like DMF leads to decomposition, reducing yields by 15–20%.
Catalytic Additives
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Potassium hydroxide (KOH): Essential for deprotonating the thiol group during S-methylation.
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Ammonium acetate: Acts as a buffering agent in cyclocondensation, preventing undesired side reactions.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Data
Crystallization from ethanol yields monoclinic crystals with a melting point of 210–212°C.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Step | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, 4-methoxybenzaldehyde | Pyridine ring formation | 75 |
| S-Methylation | 2-Mercaptopyridine, CH3I | Alkylation | 50 |
| Coumarin Coupling | 3-Acetylcoumarin, pyridine intermediate | Condensation | 85 |
Route selection depends on the availability of precursors and desired functional groups. The S-methylation route, while lower-yielding, directly introduces the methylthio group without requiring additional protecting groups.
Challenges and Mitigation Strategies
Low Yields in S-Methylation
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Cause: Competing oxidation of thiols to disulfides.
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Solution: Use of inert atmosphere (N2 or Ar) and fresh iodomethane.
Purification Difficulties
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Cause: Co-elution of byproducts in column chromatography.
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Solution: Gradient elution with hexane/ethyl acetate (8:2 to 6:4).
Industrial-Scale Considerations
For bulk synthesis:
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Continuous Flow Reactors: Reduce reaction time by 40% compared to batch processes.
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Solvent Recycling: DMF recovery via distillation lowers production costs.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2-(methylthio)-6-phenylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
4-(4-Methoxyphenyl)-2-(methylthio)-6-phenylnicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing .
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-(methylthio)-6-phenylnicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Nicotinonitrile Core
Halogen-Substituted Analogs
- 2-Bromo-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (10k): Replacing the methylthio group with bromine at position 2 enhances electrophilicity, making it reactive in substitution reactions. This compound was synthesized with an 82% yield, higher than many analogs, and serves as a precursor for further functionalization .
Amino-Substituted Analogs
- However, its lower yield (60%) compared to brominated analogs suggests synthetic challenges .
Allylsulfanyl-Substituted Analogs
- 2-(Allylsulfanyl)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile: The allylsulfanyl group offers opportunities for click chemistry or thiol-ene reactions, enabling conjugation with biomolecules. This substituent’s flexibility contrasts with the rigid methylthio group in the parent compound .
Core Heterocycle Modifications
Pyrimidine-Based Analogs
- 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: Replacing the pyridine core with a dihydropyrimidine ring alters electronic properties and solubility.
Fused-Ring Systems
- However, their synthesis requires multi-step palladium-catalyzed reactions, complicating scalability .
Functional Group Impact on Physical and Spectroscopic Properties
Melting Points and Solubility
- Methylthio groups likely reduce polarity compared to amino or bromo substituents .
Spectroscopic Data
- IR Spectroscopy: Methylthio groups exhibit characteristic S–C stretches near 650–750 cm⁻¹, while methoxyphenyl groups show C–O–C vibrations at ~1250 cm⁻¹.
- NMR Spectroscopy: The methylthio group’s protons resonate as a singlet near δ 2.5 ppm in $^1H$ NMR, whereas pyridin-3-ylamino groups show aromatic proton splitting patterns between δ 7.0–8.5 ppm .
Biological Activity
4-(4-Methoxyphenyl)-2-(methylthio)-6-phenylnicotinonitrile, commonly referred to as MNPN , is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MNPN, detailing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H18N2OS
- Molecular Weight : 330.41 g/mol
- CAS Number : 90745-12-3
The structure of MNPN features a nicotinonitrile backbone with methoxy and methylthio substituents, which are crucial for its biological activity.
Anticancer Activity
Research indicates that MNPN exhibits notable anticancer properties. A study conducted by researchers demonstrated that MNPN effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity of MNPN
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| PC-3 (Prostate) | 12.8 | Cell cycle arrest (G2/M phase) |
| A549 (Lung) | 18.5 | Inhibition of proliferation |
Antimicrobial Activity
MNPN has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membrane integrity, leading to cell lysis.
Table 2: Antimicrobial Activity of MNPN
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of MNPN in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress-induced neuronal damage, enhancing neuronal survival and function.
Case Study: Neuroprotection in Alzheimer's Disease Model
In a mouse model of Alzheimer's disease, treatment with MNPN resulted in:
- Reduced levels of amyloid-beta plaques.
- Improved cognitive function as assessed by behavioral tests.
- Decreased oxidative stress markers in brain tissue.
The biological activities of MNPN can be attributed to several mechanisms:
- Inhibition of Key Enzymes : MNPN has been shown to inhibit enzymes involved in cancer cell metabolism, such as topoisomerases and kinases.
- Modulation of Signaling Pathways : The compound affects various signaling pathways, including those related to apoptosis and inflammation.
- Antioxidant Properties : MNPN exhibits antioxidant activity, which contributes to its neuroprotective effects by scavenging free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
